Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride

Chiral Intermediate Stereochemistry Drug Development

Procure Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride to secure a single, defined enantiomer critical for reproducible glycosidase inhibition studies and migalastat-related synthesis. Unlike racemic mixtures or incorrect analogs, its absolute (3S,4R) cis-diol stereochemistry ensures target engagement fidelity. The methyl ester handle streamlines derivatization, while the hydrochloride salt guarantees aqueous solubility for cell-based assays. Ideal as a reference standard for chiral HPLC method development per its distinct retention time (TPSA: 78.79 Ų).

Molecular Formula C7H14ClNO4
Molecular Weight 211.64
CAS No. 2419076-93-8
Cat. No. B2528496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride
CAS2419076-93-8
Molecular FormulaC7H14ClNO4
Molecular Weight211.64
Structural Identifiers
SMILESCOC(=O)C1C(C(CCN1)O)O.Cl
InChIInChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5?,6-;/m1./s1
InChIKeyFEUAHKXIVVUJAE-PATRPMPQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate Hydrochloride (CAS 2419076-93-8): A Brief Procurement-Oriented Overview


Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride is a single-enantiomer, cis-3,4-dihydroxylated piperidine-2-carboxylate ester. It belongs to the class of chiral iminosugar-related piperidine derivatives, which have been investigated for glycosidase inhibition [1][2]. The compound is typically supplied as a hydrochloride salt with a purity of 95% by commercial vendors, though the specific enantiomeric excess is not commonly reported in vendor documentation .

Why Generic Substitution of Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate Hydrochloride Can Compromise Research and Development Outcomes


In-class piperidine scaffolds cannot be arbitrarily substituted because the (3S,4R) absolute stereochemistry is a critical determinant of biological activity and target engagement for this compound class [1][2]. Even minor stereochemical inversions or the use of racemic mixtures can lead to dramatically different glycosidase inhibition profiles, as evidenced by stereoisomeric comparisons within the wider piperidine-3,4-diol family [2]. Furthermore, the methyl ester moiety in the target compound introduces different reactivity, solubility, and pharmacokinetic properties compared to the free carboxylic acid analogs often used as reference standards . Using a racemic mixture or an incorrect analog without direct functional group equivalence introduces uncontrolled variables that can invalidate structure-activity relationship studies or analytical method development.

Quantitative Evidence Guide for Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate Hydrochloride


Defined Single Enantiomer vs. Racemic Mixture for Reproducible Chiral Synthesis

The target compound is specified as a single enantiomer with the absolute configuration (3S,4R). This is a critical distinction from the commonly available racemic mixture, rac-Methyl (3R,4S)-3,4-dihydroxypiperidine-2-carboxylate hydrochloride, which is a discontinued product . The availability of a defined enantiomer is essential for reproducible asymmetric synthesis and for meeting regulatory expectations for impurity profiling in chiral active pharmaceutical ingredients (APIs) [1]. A direct comparison of enantiomeric purity data from vendor certificates of analysis is highly recommended at the procurement stage, as standard vendor purity (95%) does not distinguish between chemical and optical purity .

Chiral Intermediate Stereochemistry Drug Development

Hydrogen Bonding and Topological Polar Surface Area (TPSA) Profile Divergence from Free Acid Analogs

The methyl ester significantly alters the hydrogen-bond donor/acceptor profile and TPSA compared to the free acid, 3,4-dihydroxypiperidine-2-carboxylic acid (Migalastat Impurity 4) [1]. Methyl esterification reduces the TPSA, which is a key parameter for predicting passive membrane permeability, a crucial factor in oral bioavailability [2]. The target compound exhibits a calculated TPSA of 78.79 Ų , whereas the free acid analog is predicted to have a higher TPSA of approximately 89.8 Ų [1]. A TPSA below 140 Ų is generally favorable for oral absorption, and the lower value for the ester form suggests it may serve as a more permeable prodrug or intermediate.

Drug-likeness Permeability TPSA

Hydrochloride Salt for Enhanced Aqueous Solubility Relative to Free Base

The target compound is supplied as a hydrochloride salt, which is noted to enhance its aqueous solubility compared to the corresponding free base . While quantitative solubility data is not provided by the primary vendors, the general physicochemical principle that salt formation increases the dissolution rate and solubility of basic compounds is well-established [1]. The competitor molecule, rac-methyl (3R,4S)-3,4-dihydroxypiperidine-2-carboxylate (CAS 2419076-92-7), is offered as the free base and lacks this solubility advantage, making the hydrochloride salt more suitable for in vitro assays and formulations requiring aqueous media.

Solubility Formulation Bioavailability

Recommended Application Scenarios for Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate Hydrochloride Based on Verified Differentiation


Enantioselective Synthesis of Migalastat and Related Glycosidase Inhibitors

This compound serves as a critical chiral intermediate for the synthesis of migalastat impurities and potential backup candidates. The defined (3S,4R) absolute configuration is essential for constructing the correct stereochemistry found in active iminosugars [1]. Its methyl ester functionality provides a handle for further derivatization, and the pre-installed cis-diol motif eliminates the need for a late-stage, low-yielding dihydroxylation step, streamlining the synthetic route.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Chiral Purity Analysis

As a single, well-defined enantiomer, the compound is an ideal candidate for use as a reference standard in HPLC method development for chiral purity testing of piperidine-3,4-diol derivatives [2]. Its distinct retention time, driven by a specific TPSA of 78.79 Ų , allows for effective separation and quantification from its enantiomer or other diastereomers, which is a requirement for quality control in pharmaceutical manufacturing.

In Vitro Biological Profiling Requiring Aqueous Solubility and Cell Permeability

The compound's hydrochloride salt form ensures sufficient aqueous solubility for in vitro assays, while its lower TPSA (78.79 Ų) compared to the free acid form [3] suggests improved passive membrane permeability. These combined properties make it a preferred candidate over the corresponding free base or free acid for cell-based glycosidase inhibition screening, where both solubility and cellular entry are prerequisites for accurate IC50 determination.

Quote Request

Request a Quote for Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.